tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate
Description
tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is a cyclopentane-based compound featuring a tert-butyl carbamate (Boc) protecting group, a hydroxyl substituent at position 4, and an aminomethyl group at position 2.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7/h7-9,13H,4-6,12H2,1-3H3 |
InChI Key |
VTFJLPVDBYVBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
Cyclopentane Ring Formation : The synthesis begins with the formation of the cyclopentane ring, which can be achieved through various cyclization methods, such as the Diels-Alder reaction or intramolecular cyclization of linear precursors.
Introduction of the tert-Butyl Group : The tert-butyl group is often introduced using tert-butyl nitrite under solvent-free conditions or through esterification reactions involving tert-butyl alcohol.
Stereoselective Amination : The aminomethyl group is introduced via stereoselective amination reactions, which require careful control of reaction conditions to achieve the desired stereochemistry.
Hydroxyl Group Protection : The hydroxyl group is protected using protecting groups like tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted reactions during subsequent steps.
Deprotection and Finalization : The protecting groups are removed in the final steps to yield the desired compound.
Chemical Reactions Involved
| Reaction Type | Reagents Used | Description |
|---|---|---|
| Oxidation | Potassium permanganate | Converts the hydroxyl group to a ketone or aldehyde. |
| Reduction | Lithium aluminum hydride | Reduces the compound to form different derivatives. |
| Substitution | Nucleophiles (e.g., amines) | Replaces the aminomethyl group with other substituents. |
Analysis of Reaction Conditions
The success of the synthesis depends on the careful control of reaction conditions, including temperature, solvent choice, and reaction time. For instance, stereoselective amination requires precise control over temperature and the choice of catalysts to achieve the desired stereochemistry.
Comparison with Similar Compounds
Similar compounds, such as rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride, differ in stereochemistry and functional groups, which can lead to distinct biological activities and synthetic challenges. For example, the presence of a hydrochloride salt in the racemic form may affect solubility and reactivity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with proteins and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Cyclopentane Derivatives with Stereochemical Variations
Example: tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate
- Key Differences: This analogue specifies (3R,4R) stereochemistry, which can significantly influence molecular conformation, solubility, and biological activity compared to the non-stereospecified target compound.
- Implications : Stereochemistry affects hydrogen-bonding patterns and interactions with chiral environments (e.g., enzyme active sites) .
Azetidine and Diazepane Analogues
Example 1: tert-Butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate ()
- Structural Differences : Replaces the cyclopentane ring with a strained four-membered azetidine ring and adds a bulky 2-hydroxypropan-2-yl group.
- Impact : Increased ring strain may enhance reactivity, while the bulky substituent reduces solubility compared to the cyclopentane derivative .
Example 2 : tert-Butyl 3-(4-(methoxycarbonyl)phenyl)-1,4-diazepane-1-carboxylate ()
Cyclohexane and Cyclopentene Analogues
Example 1: trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate ()
- Structural Differences : Substitutes cyclopentane with a cyclohexane ring and replaces the hydroxyl group with a methyl carboxylate.
- Impact : The chair conformation of cyclohexane enhances stability, while the carboxylate group increases hydrophilicity .
Example 2 : tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate ()
Functionalized Cyclopentanes with Bulky Substituents
Example : tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate ()
- Structural Differences : Combines a diazepane ring with a cyclopropylmethyl group.
Data Tables
Table 1: Structural and Physical Properties Comparison
Key Findings and Implications
- Ring Size and Rigidity : Cyclopentane derivatives (target compound) offer rigidity, while diazepane/azetidine analogues prioritize flexibility or reactivity.
- Substituent Effects: Hydroxyl and aminomethyl groups enhance polarity, whereas aromatic or bulky groups (e.g., methoxycarbonylphenyl) increase lipophilicity.
- Stereochemistry : Unspecified stereochemistry in the target compound may limit applications requiring precise chiral interactions, unlike its (3R,4R)-configured analogue .
Biological Activity
tert-Butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is a synthetic organic compound with notable implications in pharmaceutical research and organic chemistry. Its unique structure, featuring a cyclopentane ring with both amino and hydroxy functional groups, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- Appearance : White to off-white solid, soluble in various organic solvents and slightly soluble in water.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, which may include enzymes, receptors, and cellular pathways involved in disease processes. Research indicates that compounds with similar structures often exhibit neuroprotective effects and anti-apoptotic properties.
Biological Activity Studies
1. Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of compounds structurally related to this compound. For instance, a study on LX009 (a related compound) demonstrated significant reductions in oxidative stress and apoptosis in mouse neuroblastoma cells subjected to oxygen-glucose deprivation (OGD) . This suggests that similar compounds may also provide protective effects against neuronal injury.
2. Anti-Oxidative Stress Activity
The compound's ability to mitigate oxidative stress is a crucial aspect of its biological activity. The elevation of key signaling molecules such as Akt and Nrf2 following treatment indicates that this compound may enhance cellular defenses against oxidative damage .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique features of this compound:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate | CHClNO | 251.75 g/mol | Contains aminomethyl group |
| Tert-butyl (3S,4R)-3-amino-4-hydroxy-piperidine-1-carboxylate | CHNO | 216.28 g/mol | Piperidine ring structure |
| Rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate | CHClNO | 251.75 g/mol | Different stereochemistry |
This table illustrates that while there are similarities among these compounds, the specific functional groups and stereochemistry of this compound confer distinct chemical and biological properties.
Q & A
Q. Key Considerations :
- Stereochemical control is essential; chiral auxiliaries or asymmetric catalysis may be required.
- Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended.
Basic: How can the stereochemistry of the compound be validated?
Methodological Answer:
X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers.
Optical Rotation : Compare experimental [α] values with literature data (e.g., rac-tert-butyl derivatives in ).
Data Contradiction Example :
If optical rotation conflicts with crystallographic data, recheck solvent purity or consider racemization during synthesis.
Advanced: What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values in enzyme inhibition assays).
Target-Specific Assays : Use SPR (Surface Plasmon Resonance) to confirm binding affinity to purported targets (e.g., enzymes in ).
Off-Target Screening : Employ proteome-wide profiling (e.g., CETSA) to rule out non-specific interactions .
Q. Example Workflow :
- Inconsistency : Reported IC varies across studies.
- Resolution : Standardize assay conditions (pH, temperature) and validate with orthogonal methods (e.g., fluorescence polarization).
Advanced: How to optimize reaction conditions for diastereomer separation?
Methodological Answer:
Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradients) or chiral stationary phases.
Crystallization : Screen solvents (e.g., EtOH/water mixtures) to exploit solubility differences between diastereomers.
Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acylations) can selectively modify one enantiomer .
Q. Key Data :
- Derivative purity (>95%) confirmed by HPLC.
- Biological screening in dose-dependent assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
